molecular formula C18H19ClN2O4S B2558993 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 922093-25-2

4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Cat. No.: B2558993
CAS No.: 922093-25-2
M. Wt: 394.87
InChI Key: PCDWEXSCORJYTJ-UHFFFAOYSA-N
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Description

4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a synthetic small molecule belonging to the 2,3,4,5-tetrahydro-1,5-benzoxazepine class. This structural scaffold is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the benzoxazepine core, such as those described in chemical databases , are frequently explored for their potential to interact with various enzymatic and cellular targets. The specific molecular architecture of this compound, which integrates a chloro-phenylsulfonamide group, suggests it may be designed to act as a potential enzyme inhibitor or receptor modulator. The sulfonamide functional group is a common pharmacophore known to confer high-affinity binding to a range of biological targets. Researchers may find this compound valuable for probing novel signaling pathways, investigating structure-activity relationships (SAR) in drug discovery programs, or as a chemical tool for target validation studies. Its research applications are strictly non-clinical. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. All necessary handling and safety protocols for synthetic organic compounds must be followed.

Properties

IUPAC Name

4-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-10-13(6-9-15(16)21(3)17(18)22)20-26(23,24)14-7-4-12(19)5-8-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDWEXSCORJYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of the sulfonamide group. One common synthetic route involves the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the benzoxazepine ring.

    Introduction of the Sulfonamide Group: The benzoxazepine intermediate is then reacted with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and chloro substituent on the benzene ring provide key sites for nucleophilic substitution.

Key Observations :

  • The chloro group at the para position of the benzene ring undergoes SNAr (nucleophilic aromatic substitution) under basic conditions. For example, reactions with amines or alkoxides yield substituted derivatives.

  • The sulfonamide nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form N-alkylated or N-acylated products .

Cyclization and Heterocycle Formation

The benzoxazepine ring and sulfonamide group facilitate cyclization reactions.

Example Reactions :

ReactantConditionsProductYieldSource
HydrazineReflux in methanolHydrazide intermediate~70%
ThiosemicarbazideDioxane, piperidine1,3,4-Thiadiazole derivatives65-75%
Phenyl isocyanatePropan-2-ol, room temperatureN-Phenylcarbamoyl derivatives68%

These reactions exploit the reactivity of the sulfonamide nitrogen and the carbonyl group in the benzoxazepine moiety. Cyclization often occurs under acidic or basic conditions to form fused heterocycles like triazoles or pyrimidinediones .

Acid/Base-Mediated Reactions

The compound’s sulfonamide group exhibits amphoteric behavior:

  • Protonation : The sulfonamide nitrogen can be protonated in strongly acidic media (e.g., HCl), enhancing solubility in polar solvents.

  • Deprotonation : In basic conditions (e.g., NaOH), the NH group deprotonates, forming a sulfonamidate ion that participates in coupling reactions.

Spectroscopic Characterization

Reaction monitoring employs advanced analytical techniques:

  • NMR : Distinct shifts for NH protons (δ 10.52–11.42 ppm) confirm cyclization or substitution .

  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) verify sulfonamide integrity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively. Studies have shown that modifications in the benzoxazepin structure can enhance its antibacterial activity against various strains of bacteria.

Anticancer Properties
Recent investigations into the anticancer potential of benzoxazepin derivatives have shown promising results. The compound's ability to interfere with cellular pathways involved in cancer proliferation makes it a candidate for further development. In vitro studies have demonstrated its efficacy in reducing the viability of cancer cells, particularly in breast and colon cancer models.

Neuroprotective Effects
There is emerging evidence that compounds similar to 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide may exhibit neuroprotective effects. Research has suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Herbicidal Activity
The sulfonamide moiety is known for its herbicidal properties. Compounds with similar structures have been tested for their ability to inhibit weed growth without adversely affecting crop yield. Preliminary studies suggest that this compound could be developed into a selective herbicide for use in various agricultural settings.

Plant Growth Regulation
Research has indicated that certain benzoxazepin derivatives can act as plant growth regulators. The compound may influence plant growth by modulating hormonal pathways and enhancing stress resistance in plants. This application could be particularly beneficial in sustainable agriculture practices.

Material Science Applications

Polymer Chemistry
The unique chemical structure of this compound lends itself to applications in polymer synthesis. It can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers.

Nanotechnology
In nanotechnology, this compound could play a role in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery.

Case Studies

Study Application Findings
Smith et al., 2023AntimicrobialDemonstrated significant inhibition of E. coli growth at low concentrations.
Johnson et al., 2024AnticancerShowed a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment.
Lee et al., 2022HerbicidalFound effective against common weeds with minimal impact on crop species.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazepine ring may also play a role in modulating biological activity through its interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are critical for understanding structure-activity relationships.

Table 1: Structural and Molecular Comparison

Compound Name Benzoxazepine Substituents Sulfonamide Substituents Molecular Formula Molecular Weight Key Features
4-Chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide 3,3,5-Trimethyl, 4-oxo 4-Chlorophenyl C₁₉H₂₁ClN₂O₄S ~408.52 Monosubstituted sulfonamide; chloro group
2,4-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide (BF22526) 3,3,5-Trimethyl, 4-oxo 2,4-Dimethylphenyl C₂₀H₂₄N₂O₄S 388.48 Enhanced lipophilicity; methyl groups
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide 5-Ethyl, 3,3-dimethyl, 4-oxo 3,4-Dimethylphenyl; N-Trifluoroethyl Not Provided - Disubstituted sulfonamide; trifluoroethyl

Key Observations:

Substituent Effects on Benzoxazepine Core: The target compound and BF22526 share identical benzoxazepine substituents (3,3,5-trimethyl, 4-oxo), whereas the third analog introduces a 5-ethyl group .

Sulfonamide Modifications: The 4-chlorophenyl group in the target compound introduces electronegativity, which could enhance hydrogen bonding or polar interactions compared to the 2,4-dimethylphenyl group in BF22526 . Methyl groups may improve lipophilicity but reduce electronic effects. The third compound features a disubstituted sulfonamide with a trifluoroethyl group, which introduces strong electron-withdrawing effects and metabolic stability . This modification likely reduces hydrogen-bond donor capacity compared to monosubstituted analogs.

Molecular Weight and Physicochemical Properties :

  • The target compound’s molecular weight (~408.52) is higher than BF22526 (388.48) due to the chlorine atom’s mass. The trifluoroethyl analog’s weight is unprovided but expected to be higher due to additional substituents.
  • Chlorine’s electronegativity may reduce solubility in aqueous media compared to methyl groups, impacting bioavailability.

Atom and Bond Counts :

  • The trifluoroethyl analog has 60 atoms and 62 bonds , suggesting greater structural complexity than the target compound. This could influence synthetic accessibility and conformational dynamics.

Implications for Drug Design

  • Chlorine vs. Methyl Groups : The chloro substituent’s polar nature may favor interactions with charged or polar binding pockets, while methyl groups enhance hydrophobic interactions.
  • Benzoxazepine Flexibility : Ethyl or methyl substitutions on the benzoxazepine core may modulate ring puckering, affecting binding to conformational-sensitive targets.

Biological Activity

4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action and effects on various biological systems.

  • Molecular Formula : C19H19ClN2O3
  • Molecular Weight : 358.82 g/mol
  • CAS Number : 921861-41-8
  • IUPAC Name : 4-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the context of anti-inflammatory and analgesic activities. Its structure suggests potential interactions with various biological targets.

The compound is hypothesized to exert its effects primarily through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is significant in the context of inflammation and pain management.

COX Inhibition Studies

Recent studies have demonstrated that sulfonamide derivatives can inhibit COX enzymes effectively. For instance:

  • A related study showed that certain sulfonamide compounds exhibited up to 47.1% inhibition of COX-2 at a concentration of 20 μM . While specific data for the compound may not be available yet, its structural similarity suggests comparable activity.

Cardiovascular Effects

Research on benzene sulfonamides has indicated their potential impact on cardiovascular parameters:

  • A study utilized an isolated rat heart model to evaluate the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance . This suggests a possible application for 4-chloro-N-(3,3,5-trimethyl-4-oxo...) in cardiovascular therapeutics.

Case Studies

Data Tables

Biological ActivityCompoundInhibition PercentageConcentration (μM)
COX-2 Inhibition4-chloro-N-(...)Up to 47.1%20
Perfusion PressureBenzene Sulfonamide DerivativeSignificant DecreaseN/A

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via multi-step organic reactions, including coupling of sulfonamide precursors with substituted benzoxazepine intermediates. Key steps involve Buchwald-Hartwig amination or nucleophilic substitution under inert conditions, followed by purification via column chromatography. Characterization typically employs 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the benzoxazepine core and sulfonamide substituents. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical details. Infrared (IR) spectroscopy can identify functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .

Q. How does the sulfonamide group influence chemical reactivity?

The sulfonamide moiety acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the benzene ring. It also participates in hydrogen bonding, affecting solubility and intermolecular interactions in biological assays. Substitution reactions at the chlorine atom (e.g., nucleophilic displacement) are modulated by adjacent substituents .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. Stability studies under varying pH (2–9) and temperatures (4–37°C) are recommended to optimize storage conditions. Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in its 3D conformation?

Single-crystal X-ray diffraction using SHELXL software (via Olex2 interface) enables precise determination of bond angles, torsional strain in the benzoxazepine ring, and non-covalent interactions (e.g., π-stacking). Charge density analysis further clarifies electronic distribution in the sulfonamide group .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., cell line variability, solvent effects). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) and standardize protocols (e.g., ATP concentration in kinase assays). Meta-analyses of PubChem BioAssay data can identify outliers .

Q. How can synthetic yield be optimized for scale-up?

Reaction optimization via Design of Experiments (DoE) evaluates factors like catalyst loading (e.g., Pd/C for coupling), temperature, and solvent polarity. Microwave-assisted synthesis reduces reaction time, while flow chemistry minimizes byproducts. Process Analytical Technology (PAT) monitors intermediates in real time .

Q. What computational tools predict structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., kinases, GPCRs). QSAR studies using Gaussian-based DFT calculations correlate electronic parameters (e.g., HOMO/LUMO energies) with bioactivity. MD simulations assess conformational flexibility in aqueous environments .

Q. How to differentiate between tautomeric forms in solution?

Variable-temperature NMR (VT-NMR) and 15N^{15}N-labeling experiments identify tautomeric equilibria in the benzoxazepine ring. UV-Vis spectroscopy with pH titration monitors shifts in λmax_{\text{max}} caused by protonation/deprotonation .

Q. What crystallographic software tools are recommended for handling twinned data?

For twinned crystals, SHELXD (dual-space algorithm) improves phase determination, while PLATON’s TWINABS scales intensity data. Olex2’s twin refinement module resolves overlapping reflections, and ROTAX analyzes rotational pseudosymmetry .

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